(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
Overview
Description
“(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is a chemical compound with the molecular formula C14H10F2OS . It has a molecular weight of 264.29 g/mol. This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” consists of a methanone group attached to a 2,5-difluorophenyl group and a 3-methylsulfanylphenyl group . The presence of the difluorophenyl group and the methylsulfanylphenyl group may contribute to the compound’s reactivity and properties.Scientific Research Applications
Polymer Development
A study by Shi et al. (2017) describes the development of a new difluoro aromatic ketone monomer similar to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. This monomer was used to prepare poly(arylene ether sulfone)s (PAES) with pendant groups, demonstrating high hydroxide conductivity and alkaline stability, making them suitable for use in advanced polymer applications (Shi et al., 2017).
Antimicrobial Activities
Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, which include structures similar to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. These compounds displayed favorable herbicidal and insecticidal activities, indicating potential applications in agricultural sciences (Wang et al., 2015).
Fluorescent Properties in Polymers
Li et al. (2016) conducted research on a novel monomer, closely related to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, for creating high fluorescence intensity poly(aryl ether ketone) copolymers. These findings suggest applications in areas requiring fluorescence-based detection or signaling (Li et al., 2016).
Crystallographic and Structural Studies
Karthik et al. (2021) explored the crystal structure and theoretical calculations of a compound structurally related to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. Such studies are fundamental in understanding the physicochemical properties of these compounds for various industrial and research applications (Karthik et al., 2021).
Synthesis and Reactivity Studies
Research by Huang et al. (2021) involved synthesizing and analyzing compounds similar to (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. This research provides insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry (Huang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPZUGLHJRHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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